molecular formula C15H22O3 B8520577 9-Phenoxy-nonanoic acid

9-Phenoxy-nonanoic acid

Cat. No. B8520577
M. Wt: 250.33 g/mol
InChI Key: YITNQQXGGVABDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Phenoxy-nonanoic acid is a useful research compound. Its molecular formula is C15H22O3 and its molecular weight is 250.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9-Phenoxy-nonanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-Phenoxy-nonanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

9-Phenoxy-nonanoic acid

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

9-phenoxynonanoic acid

InChI

InChI=1S/C15H22O3/c16-15(17)12-8-3-1-2-4-9-13-18-14-10-6-5-7-11-14/h5-7,10-11H,1-4,8-9,12-13H2,(H,16,17)

InChI Key

YITNQQXGGVABDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCCCCCCCC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of ethyl 2-ethoxycarbonyl-9-phenoxynonanoate (1.84 g, 5.3 mmol) in 20% NaOH (20 mL) was refluxed for 10 h. The solution was acidified with HCl(pH=2) and extracted with ethyl acetate (3×50 mL). The organic phase was washed with water (2×30 mL), and brine (30 mL), and dried over Na2SO4. After removal of the solvent in vacuo, the residue was heated on an oil bath at 180-200° C. for 10 min. The crude product was distilled (Kugelrohr) followed by crystallization (hexane) to give the product (1.14 g, 85%), mp 66.5-67.5° C. (lit.3 68-69° C.). IR: 3450-2500, 1720 cm-1 ; 1H-NMR: 1.26-1.39 (m, 8H), 1.61 (q, 2H), 1.75 (q, 2H), 2.34 (t, 2H), 3.93 (t, 2H), 6.83-6.96 (m, 3H), 7.28 (t, 2H), 10.8 (bs, 1H).
Name
ethyl 2-ethoxycarbonyl-9-phenoxynonanoate
Quantity
1.84 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
85%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.